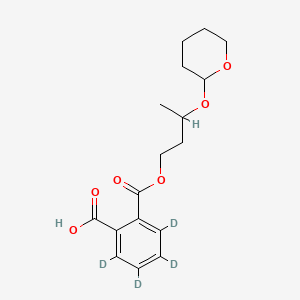
Mono(3-tetrahydropyranyloxybutyl)phthalate-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mono(3-tetrahydropyranyloxybutyl)phthalate-d4 is a deuterated compound with the molecular formula C17H18D4O6 and a molecular weight of 326.38 . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry . The deuterium labeling makes it valuable for various analytical and experimental applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mono(3-tetrahydropyranyloxybutyl)phthalate-d4 typically involves the esterification of phthalic acid with 3-tetrahydropyranyloxybutanol-d4 . The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures . This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation and large-scale chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Mono(3-tetrahydropyranyloxybutyl)phthalate-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones
Reduction: Reduction reactions can convert the ester groups to alcohols
Substitution: Nucleophilic substitution reactions can replace the tetrahydropyranyl group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are used under basic conditions
Major Products
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols
Substitution: Various substituted esters
Wissenschaftliche Forschungsanwendungen
Mono(3-tetrahydropyranyloxybutyl)phthalate-d4 is used in a variety of scientific research applications, including:
Chemistry: As a labeled compound, it is used in tracer studies and reaction mechanism investigations
Biology: It is employed in metabolic studies to track the incorporation and transformation of the compound in biological systems
Medicine: The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs
Industry: It is utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of Mono(3-tetrahydropyranyloxybutyl)phthalate-d4 involves its interaction with various molecular targets and pathways . The deuterium atoms in the compound can influence reaction kinetics and pathways due to the isotope effect . This makes it a valuable tool for studying reaction mechanisms and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C17H22O6 |
|---|---|
Molekulargewicht |
326.38 g/mol |
IUPAC-Name |
2,3,4,5-tetradeuterio-6-[3-(oxan-2-yloxy)butoxycarbonyl]benzoic acid |
InChI |
InChI=1S/C17H22O6/c1-12(23-15-8-4-5-10-21-15)9-11-22-17(20)14-7-3-2-6-13(14)16(18)19/h2-3,6-7,12,15H,4-5,8-11H2,1H3,(H,18,19)/i2D,3D,6D,7D |
InChI-Schlüssel |
RCUIYCZJPBXGOU-USSMZTJJSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCC(C)OC2CCCCO2)[2H])[2H] |
Kanonische SMILES |
CC(CCOC(=O)C1=CC=CC=C1C(=O)O)OC2CCCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















